Methanedithiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

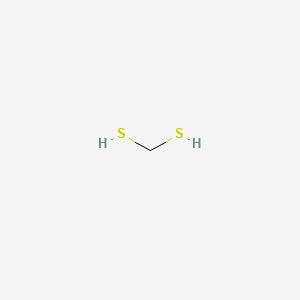

Methanedithiol, also known as dimercaptomethane or dithiomethane, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a pungent tasting compound that can be found in mushrooms and onion-family vegetables. This makes this compound a potential biomarker for the consumption of these food products.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Organic Synthesis:

Methanedithiol is utilized as a reagent in organic chemistry. Its ability to introduce sulfur into organic compounds makes it valuable for synthesizing thiols and thioethers. The reaction of this compound with various electrophiles can yield diverse sulfur-containing compounds, which are important in pharmaceuticals and agrochemicals.

- Example Reaction:

R X+H2C SH 2→R SH+HXwhere R-X represents an electrophilic compound.

2. Polymer Chemistry:

In polymer chemistry, this compound serves as a chain transfer agent in free-radical polymerizations. It moderates the molecular weight of polymers and influences their properties, making it essential in the production of specific plastics and coatings.

Environmental Applications

1. Bioremediation:

this compound has been studied for its role in bioremediation processes, particularly in the degradation of pollutants in anaerobic environments. Its interaction with microorganisms can facilitate the breakdown of complex organic compounds, contributing to environmental cleanup efforts.

- Case Study:

Research has shown that this compound can enhance the microbial degradation of certain hydrocarbons in contaminated soils, promoting more efficient bioremediation strategies .

2. Methane Emission Studies:

As methane is a significant greenhouse gas, understanding its production and mitigation is crucial. This compound's role as a by-product in methane-producing environments provides insights into methane emissions from natural sources such as wetlands and landfills .

Biochemical Applications

1. Enzyme Inhibition Studies:

this compound has been investigated for its inhibitory effects on specific enzymes involved in methanogenesis. This research is vital for developing strategies to reduce methane emissions from agricultural practices.

- Research Findings:

Studies indicate that compounds similar to this compound can inhibit methyl-coenzyme M reductase (MCR), a key enzyme in the methanogenic pathway .

2. Role in Metabolic Pathways:

In microbial communities, this compound participates in metabolic pathways that convert organic substrates into methane. Understanding these pathways can lead to improved biogas production techniques and enhanced energy recovery from waste .

Eigenschaften

CAS-Nummer |

6725-64-0 |

|---|---|

Molekularformel |

CH4S2 |

Molekulargewicht |

80.18 g/mol |

IUPAC-Name |

methanedithiol |

InChI |

InChI=1S/CH4S2/c2-1-3/h2-3H,1H2 |

InChI-Schlüssel |

INBDPOJZYZJUDA-UHFFFAOYSA-N |

SMILES |

C(S)S |

Kanonische SMILES |

C(S)S |

Dichte |

0.827-0.831 |

Key on ui other cas no. |

6725-64-0 |

Physikalische Beschreibung |

Colourless liquid; Pungent odou |

Piktogramme |

Flammable |

Löslichkeit |

Soluble in water Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.